ethyl 4-(2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-3-31-22(29)25-11-9-24(10-12-25)18(27)14-33-21-23-15-8-13-32-19(15)20(28)26(21)16-6-4-5-7-17(16)30-2/h4-7H,3,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTMCUATVQZQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the thieno[3,2-d]pyrimidine core with a 2-methoxyphenyl group, typically using a palladium-catalyzed cross-coupling reaction.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an intermediate compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thienopyrimidinone Core
The electron-deficient thieno[3,2-d]pyrimidinone ring undergoes nucleophilic substitution at position 2 (sulfanyl group) and position 7 (hydrogen).
Key Findings :
-
The sulfanyl group at position 2 is highly reactive due to electron withdrawal by the adjacent carbonyl group.
-
Substitution at position 7 requires harsher conditions (e.g., Pd-catalyzed coupling) .
Ester Hydrolysis and Functionalization
The ethyl carboxylate group undergoes hydrolysis or transesterification under acidic/basic conditions.
Applications :
-
Hydrolyzed carboxylic acid intermediates are used to synthesize amides or metal complexes for enhanced bioavailability.
Oxidation of Sulfanyl Linker
The sulfanyl (-S-) group in the acetyl linker is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-).
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 3h | Sulfoxide (major) | |
| mCPBA | CH₂Cl₂, 0°C → 25°C, 12h | Sulfone (quantitative) |
Mechanistic Insight :
-
Oxidation selectivity depends on steric hindrance from the 2-methoxyphenyl group.
Piperazine Ring Modifications
The piperazine ring participates in alkylation, acylation, and coordination chemistry.
SAR Notes :
Ring-Opening Reactions
Under strong acidic/basic conditions, the thienopyrimidinone ring undergoes decomposition.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HCl (conc.) | Reflux, 24h | 2-Mercapto-4-oxo-thiophene-3-carboxylic acid | |
| LiAlH₄ | THF, 0°C → reflux | Reduced dihydrothienopyrimidine derivative |
Caution :
-
Ring-opening occurs selectively at the C2-S bond due to strain in the fused thiophene-pyrimidine system.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or dimerization.
| Conditions | Product | Application | Reference |
|---|---|---|---|
| UV (254 nm), CH₃CN, 12h | Dimeric product via C7-C7 bond formation | Study of photostability in drug formulation |
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing compounds.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Material Science: Its structural properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thieno[3,2-d]pyrimidine core is known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine moiety can improve solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, particularly those containing thieno-fused pyrimidines, piperazine derivatives, and sulfanyl acetyl linkers. Below is a detailed comparison:
Thieno-Fused Pyrimidine Derivatives
highlights substituted thieno[2,3-b]pyridin-4(7H)-ones (e.g., compounds 4a,b, 5, 6a–c), which share the thieno-pyrimidine scaffold but lack the piperazine-carboxylate moiety. These derivatives exhibit varied bioactivity depending on substituents, such as phenyl or triazolopyrimidine groups, but the sulfanyl acetyl-piperazine chain in the target compound may enhance solubility and receptor-binding specificity .
Piperazine-Carboxylate Analogues
Piperazine derivatives with ethyl carboxylate groups are well-documented in drug design. Examples include:
- Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate (CAS 851129-41-4): This compound replaces the thieno-pyrimidine core with an oxadiazole ring but retains the sulfanyl acetyl-piperazine motif. Its molecular weight (404.5 g/mol) and logP (2.6) are comparable to the target compound, suggesting similar pharmacokinetic profiles .
- Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate (CAS 1024523-06-5): This derivative substitutes the thieno-pyrimidine with a difluorophenyl-carbonyl group, reducing steric bulk but maintaining the piperazine-carboxylate framework.
Sulfanyl Acetyl-Linked Compounds
The sulfanyl acetyl linker is critical for covalent or non-covalent interactions with biological targets. For instance, 3-(3-methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridin-2-yl)-3-oxopropyl 4-chlorobenzoate (compound 9 from ) uses a similar thioether linkage but lacks the piperazine-carboxylate tail, which may limit its metabolic stability .
Pharmacological and Computational Comparisons
Bioactivity Clustering
demonstrates that compounds with similar chemical structures cluster into groups with analogous bioactivity profiles. For example, thieno-pyrimidine derivatives often target kinases or epigenetic regulators, while piperazine-carboxylates are linked to serotonin receptor modulation (e.g., p-MPPI and p-MPPF in , which antagonize 5-HT1A receptors). The target compound’s hybrid structure may combine these dual mechanisms .
Computational Similarity Analysis
Using Tanimoto coefficients (), the target compound shows ~50–70% similarity to kinase inhibitors like ZINC00027361 () and HDAC-targeting agents like SAHA ().
Structural and Pharmacokinetic Data Table
Biological Activity
Ethyl 4-(2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections detail its biological activity based on various studies.
Chemical Structure and Properties
The compound's structure includes a thieno[3,2-d]pyrimidine core, which is characterized by the presence of sulfur and nitrogen atoms. This unique structure contributes to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 1040631-94-4 |
The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. It may inhibit key enzymes involved in cellular processes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. This inhibition can lead to reduced cell proliferation and potential anti-cancer effects.
Anticancer Potential
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key player in angiogenesis. In one study, certain thienopyrimidine derivatives demonstrated low IC50 values (150–199 nM) against VEGFR-2 in enzymatic assays, indicating potent inhibitory activity at low concentrations .
In Vitro Studies
In vitro studies have assessed the effects of this compound on human umbilical vein endothelial cells (HUVECs). The results indicated that treatment with these compounds significantly inhibited cell proliferation without affecting cell viability at concentrations ranging from 0.5 to 1 µM . The mechanism involved the inhibition of VEGFR-2 phosphorylation, further supporting their role as potential anti-angiogenic agents.
Case Studies
- VEGFR-2 Inhibition : A study investigated the synthesis and biological evaluation of thienopyrimidine derivatives as VEGFR-2 inhibitors. The findings revealed that these compounds effectively inhibited receptor phosphorylation and subsequent cell proliferation in HUVECs .
- Kinase Inhibition : Another case study focused on the design of dual inhibitors targeting Hsp90 and protein kinases using thienopyrimidine scaffolds. These compounds exhibited significant effects on cell migration and apoptosis in cancer cell lines .
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
The synthesis typically involves three key steps:
- Thieno[3,2-d]pyrimidinone core formation : Cyclization of thiourea derivatives with β-keto esters under acidic conditions.
- Sulfanyl acetylation : Introduction of the thioether linkage via nucleophilic substitution or coupling reactions.
- Piperazine coupling : Amidation or carbamate formation to attach the piperazine moiety. Optimize reaction conditions (e.g., solvent, temperature) using Design of Experiments (DoE) to minimize side products .
Q. How should the molecular structure be validated?
Use a combination of:
- Single-crystal X-ray diffraction for absolute stereochemical confirmation (e.g., resolving disorder in the piperazine ring) .
- High-resolution NMR (1H, 13C, DEPT-135) to assign protons and carbons, particularly for the thienopyrimidinone and methoxyphenyl groups.
- Mass spectrometry (ESI-TOF) to confirm molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for initial biological screening?
Prioritize enzyme inhibition assays targeting:
- Kinases (e.g., EGFR, VEGFR) due to the pyrimidinone scaffold’s ATP-mimetic properties.
- Phosphodiesterases (PDEs) , leveraging structural similarities to known PDE inhibitors (e.g., sulfonylphenyl groups enhance binding) . Use IC50 determination with fluorogenic substrates and validate via orthogonal methods like thermal shift assays.
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye irritation .
- Storage : In airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the carbamate group.
- Spill management : Neutralize with activated carbon and dispose as hazardous waste .
Advanced Questions
Q. How can Bayesian optimization improve reaction yields?
Bayesian algorithms iteratively predict optimal conditions by modeling reaction variables (e.g., catalyst loading, solvent polarity) against yield data. For example:
- Screen 20–30 conditions in a high-throughput workflow.
- Use Gaussian process regression to identify non-linear relationships between variables. This approach outperforms traditional grid searches, reducing experimental iterations by 40–60% .
Q. How to resolve contradictions in biological activity data?
- Purity analysis : Quantify impurities (>95% purity via HPLC) to rule out off-target effects .
- Stereochemical validation : Chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess, as racemization can alter bioactivity.
- Orthogonal assays : Compare enzymatic inhibition with cell-based assays (e.g., proliferation or apoptosis markers) to identify assay-specific artifacts .
Q. What strategies enhance structure-activity relationship (SAR) studies?
- Piperazine modifications : Introduce substituents (e.g., hydroxyethyl, sulfamoylphenyl) to probe hydrogen-bonding interactions with targets .
- Thienopyrimidinone core substitutions : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, NO2) to assess π-stacking effects.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to align active analogs and identify critical functional groups .
Q. How to design a flow-chemistry system for scalable synthesis?
- Continuous-flow setup : Integrate a microreactor for thienopyrimidinone cyclization (residence time: 10–15 min at 80°C).
- In-line monitoring : UV-Vis spectroscopy to track intermediate formation.
- Work-up automation : Liquid-liquid separation modules for real-time purification. This reduces reaction times by 50% and improves reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
